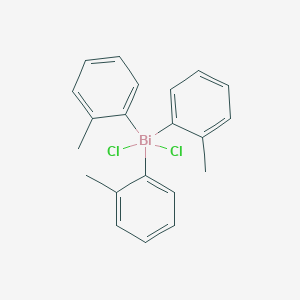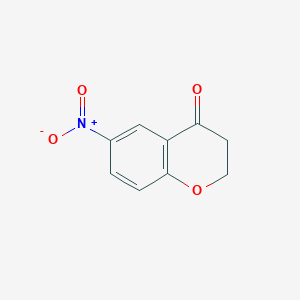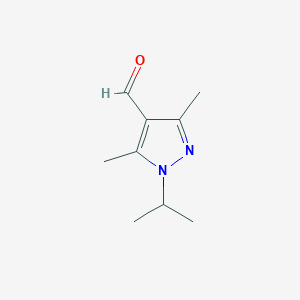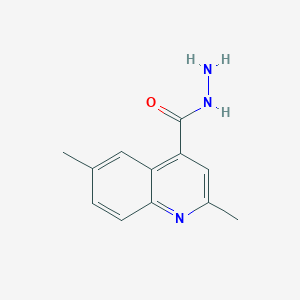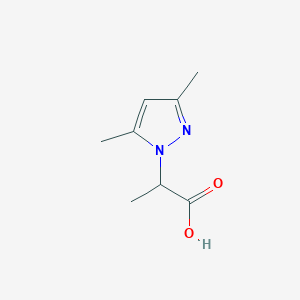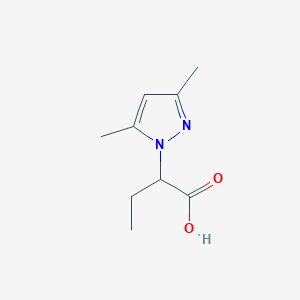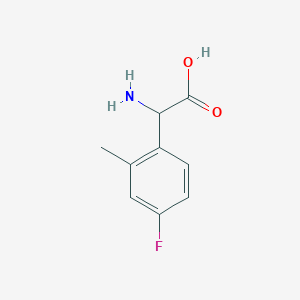
4-Fluoro-2-methyl-DL-phenylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methyl-DL-phenylglycine is a fluorinated analogue of phenylglycine, a compound that is of interest due to its potential biological activity and its use as a building block in medicinal chemistry. The presence of a fluorine atom can significantly alter the chemical and physical properties of a molecule, potentially leading to enhanced biological activity or altered pharmacokinetics.
Synthesis Analysis
The synthesis of fluorinated analogues of phenylglycine, such as 4-Fluoro-2-methyl-DL-phenylglycine, can be achieved through various synthetic routes. One approach involves the amidoalkylation of phosphorus trichloride with aromatic aldehydes and acetamide to produce phosphonic acid analogues with fluorine substituents on the phenyl ring . Another method, known as the 'Dutch resolution,' involves the resolution of racemic mixtures using (+)-10-camphorsulfonic acid and phenylglycine, which can lead to the formation of mixed crystals containing the desired enantiomer .
Molecular Structure Analysis
The molecular structure of fluorinated phenylglycine derivatives can be characterized using techniques such as NMR, ESI-MS spectroscopy, and single-crystal X-ray diffraction. These methods have been used to determine the unusual structures of various \u03b1-aminophosphonates with fluorine substituents, which are analogues of phenylglycine . For instance, ortho-fluorophenylglycine has been found to consist of a planar acetate anion with a fluorophenyl group attached at a dihedral angle, indicating the influence of fluorine on the overall molecular conformation .
Chemical Reactions Analysis
The introduction of a fluorine atom into the phenylglycine structure can influence its reactivity and interaction with other molecules. For example, in the case of ortho-fluorophenylglycine, the amino hydrogen atoms are involved in hydrogen bonding with carboxylate oxygen atoms of adjacent molecules in the crystal, which could affect its chemical behavior . The specific reactivity of 4-Fluoro-2-methyl-DL-phenylglycine would depend on the position and electronic effects of the fluorine atom and the methyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-2-methyl-DL-phenylglycine are influenced by the presence of the fluorine atom and the methyl group. Fluorine is highly electronegative, which can affect the acidity of the adjacent amino group and the overall polarity of the molecule. The methyl group can contribute to steric hindrance and affect the molecule's hydrophobicity. The crystal structure analysis of related fluorinated phenylglycine analogues suggests that these compounds can form solid solutions and exhibit specific solid-state behaviors, such as those observed in the Dutch resolution process .
Applications De Recherche Scientifique
Chiral Resolution and Enantiomeric Separation
4-Fluoro-2-methyl-DL-phenylglycine, as part of the broader phenylglycine family, has seen applications in the chiral resolution of racemic mixtures. For example, the resolution of racemic phenylglycines using camphorsulfonic acid demonstrates the utility of such compounds in achieving enantiomeric purity, essential for various pharmaceutical applications (Kaptein et al., 2000). This process highlights the formation of mixed crystals, contributing to the selective crystallization of desired enantiomers.
Synthesis and Structural Analysis
The structural analysis and synthesis pathways of phenylglycine derivatives, including those with fluorine substitutions, offer insights into their potential for biological activity and as building blocks in medicinal chemistry. For instance, new crystal structures of fluorinated α-aminophosphonic acid analogues of phenylglycine have been synthesized, with the study emphasizing the importance of detailed structural and property knowledge for their application in drug development (Wanat et al., 2020).
Biological Activity and Anticancer Properties
Exploratory research into the antimycobacterial properties of spiro-piperidin-4-ones, derived from phenylglycine, demonstrates the compound's potential in therapeutic applications. These derivatives have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, with fluorophenyl variants exhibiting significant potency (Kumar et al., 2008). Such findings underscore the relevance of 4-Fluoro-2-methyl-DL-phenylglycine derivatives in addressing global health challenges like tuberculosis.
Enantioselective Inclusion and Drug Development
The enantioselective inclusion properties of phenylglycine derivatives further illustrate their utility in pharmaceutical research. The ability of (R)-phenylglycyl-(R)-phenylglycine to include sulfoxides with high enantioselectivity is a valuable trait for the development of chiral drugs and the study of drug interactions at the molecular level (Akazome et al., 2000).
Safety And Hazards
The safety information for 4-Fluoro-2-methyl-DL-phenylglycine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-amino-2-(4-fluoro-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCULNOTXKQRTCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-DL-phenylglycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)
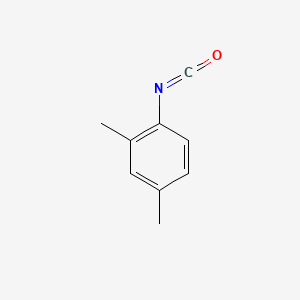
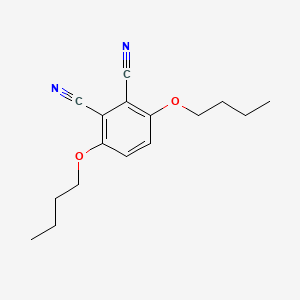
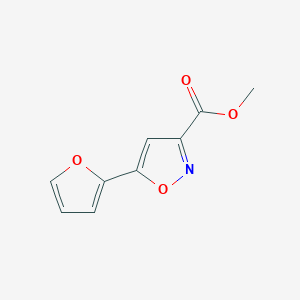
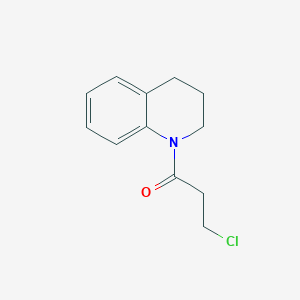
![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)
